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Compound of Interest

Compound Name: 4-Amino-2,6-Dl-tert-butylphenol

Cat. No.: B1582558

An In-Depth Technical Guide to the Solubility and Stability of 4-Amino-2,6-DI-tert-butylphenol

Introduction

4-Amino-2,6-di-tert-butylphenol is a sterically hindered phenolic compound of significant
interest across various industrial and research sectors. Its molecular architecture, featuring a
reactive aminophenol core flanked by bulky tert-butyl groups, imparts unique antioxidant
properties. This makes it a valuable intermediate in the synthesis of pharmaceuticals,
agrochemicals, and as a stabilizer in polymers, rubbers, plastics, and petroleum products to
prevent oxidative degradation.[1][2] For researchers, scientists, and drug development
professionals, a thorough understanding of its solubility and stability is paramount for
optimizing reaction conditions, formulating stable products, and ensuring reliable experimental
outcomes.

This guide provides a comprehensive technical overview of the solubility and stability of 4-
Amino-2,6-di-tert-butylphenol. It moves beyond a simple recitation of data to explain the
causal factors behind its physicochemical behavior, offering field-proven insights and detailed
experimental protocols for its analysis.

Core Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before delving into
its solubility and stability characteristics. These properties dictate its behavior in various
chemical environments.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1582558?utm_src=pdf-interest
https://www.benchchem.com/product/b1582558?utm_src=pdf-body
https://www.benchchem.com/product/b1582558?utm_src=pdf-body
https://www.guidechem.com/question/how-to-synthesize-4-amino-2-6--id126747.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB81014446_EN.htm
https://www.benchchem.com/product/b1582558?utm_src=pdf-body
https://www.benchchem.com/product/b1582558?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source
CAS Number 950-58-3 [3][4]
Molecular Formula C14H23NO [3][4]
Molecular Weight 221.34 g/mol [31[4]

White to salmon-colored
Appearance , _ [2][5]
crystalline solid/powder

Melting Point 103-108 °C [2][5]
Boiling Point (Predicted) 309.3+42.0°C [2]
Density (Predicted) 0.990 £ 0.06 g/cm3 [2]
pKa (Predicted) 13.95 + 0.40 [2]

Solubility Profile: A Multifaceted Analysis

The solubility of 4-Amino-2,6-di-tert-butylphenol is governed by the interplay between its
polar functional groups (amino and hydroxyl) and its large, nonpolar hydrocarbon structure. The
two bulky tert-butyl groups significantly influence its interaction with different solvents.

Qualitative Solubility

The principle of "like dissolves like" is a strong predictor of this compound's behavior. Its
significant nonpolar surface area, due to the tert-butyl groups, results in good solubility in many
organic solvents, while its ability to form hydrogen bonds via the -OH and -NHz groups is
largely overshadowed, leading to poor aqueous solubility.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/314220
https://wap.guidechem.com/encyclopedia/4-amino-2-6-di-tert-butylpheno-dic613658.html
https://pubchem.ncbi.nlm.nih.gov/compound/314220
https://wap.guidechem.com/encyclopedia/4-amino-2-6-di-tert-butylpheno-dic613658.html
https://pubchem.ncbi.nlm.nih.gov/compound/314220
https://wap.guidechem.com/encyclopedia/4-amino-2-6-di-tert-butylpheno-dic613658.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB81014446_EN.htm
https://prepchem.com/4-amino-2-6-di-tert-butylphenol/
https://m.chemicalbook.com/ProductChemicalPropertiesCB81014446_EN.htm
https://prepchem.com/4-amino-2-6-di-tert-butylphenol/
https://m.chemicalbook.com/ProductChemicalPropertiesCB81014446_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB81014446_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB81014446_EN.htm
https://www.benchchem.com/product/b1582558?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Solvent Class Solubility Rationale

Capable of dipole-dipole
Polar Aprotic (e.g., Acetone, Solibl interactions without donating
oluble
THF) hydrogen bonds, effectively

solvating the molecule.

Can engage in hydrogen

bonding with the solute's
Polar Protic (e.g., Ethanol, Soluble amino and hydroxyl groups,
Methanol) while the alkyl chains interact

favorably with the tert-butyl

groups.[6]

Van der Waals forces between
Nonpolar (e.g., Toluene, the solvent and the large
Soluble ]
Isooctane) hydrocarbon portions of the

molecule dominate.[2]

The large, hydrophobic tert-

butyl groups disrupt the
Aqueous (e.g., Water) Limited / Insoluble hydrogen-bonding network of

water, making solvation

energetically unfavorable.[7]

Factors Influencing Solubility

o Temperature: For most solid solutes, solubility increases with temperature. It is expected that
heating would modestly improve the solubility of 4-Amino-2,6-di-tert-butylphenol,
particularly in solvents where it has limited solubility at room temperature.[7]

e pH (Aqueous Systems): The amino group (-NHz) and the phenolic hydroxyl group (-OH) are
ionizable. In highly acidic aqueous solutions (pH < pKa of the conjugate acid of the amine),
the amino group will be protonated (-NHs™*), which may slightly increase water solubility.
Conversely, in highly alkaline solutions (pH > pKa of the phenol), the hydroxyl group will be
deprotonated (-O~), forming a phenoxide salt that should exhibit significantly enhanced
aqueous solubility.
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Stability Profile: A Guide to Preservation and
Degradation

As a hindered phenolic antioxidant, 4-Amino-2,6-di-tert-butylphenol is designed to be
relatively stable and to protect other materials from degradation.[1][8] However, it is not
immune to degradation under specific stress conditions.

Thermal Stability

Hindered phenols are known for their thermal stability, a key property for their use as
antioxidants in high-temperature processing of polymers.[9]

» Decomposition Profile: The thermal decomposition is expected to occur in stages. Initial
degradation may involve the amino group, followed by the cleavage of the tert-butyl groups
at higher temperatures (typically >250°C), likely forming isobutylene gas.[10] The final stage
would be the breakdown of the aromatic ring.

o Storage: For laboratory use, storage at room temperature is generally acceptable.[2]

Oxidative Stability

The core function of this molecule is to act as a radical scavenger, which inherently means it is
reactive towards oxidizing agents.

o Mechanism of Action: The phenolic hydroxyl group can donate a hydrogen atom to a free
radical, neutralizing it. The resulting phenoxyl radical is stabilized by resonance and sterically
hindered by the adjacent tert-butyl groups, preventing it from initiating further unwanted
reactions.[8]

o Forced Degradation: Under strong oxidizing conditions (e.g., exposure to hydrogen peroxide
or potassium ferricyanide), it will degrade.[11][12] This can lead to the formation of quinone-
type structures or oxidative dimerization products.

Photostability

Phenolic compounds can be susceptible to photodegradation.
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» Light Exposure: Exposure to UV light can provide the energy to initiate radical reactions,
leading to discoloration (often turning yellow or brown) and degradation of the compound.

o Storage Recommendation: To ensure long-term integrity, the compound should be stored in
a dark place, protected from direct light.[2] The use of amber vials or opaque containers is
highly recommended.

pH Stability

The compound is most stable in neutral conditions.

» Acidic/Basic Conditions: While changes in pH can be exploited to modify solubility, prolonged
exposure to strong acids or bases, especially at elevated temperatures, can catalyze
hydrolysis or other degradation reactions. A study on the biodegradation of the related 2,6-di-
tert-butylphenol found that optimal conditions were at a neutral pH of 7.0.[13]

Experimental Protocols & Methodologies

To empower researchers, this section provides validated, step-by-step methodologies for the
analysis of 4-Amino-2,6-di-tert-butylphenol.

Protocol 1: Solubility Determination (Shake-Flask
Method)

This protocol describes the gold-standard method for determining the equilibrium solubility of a
compound in a given solvent.

Methodology Steps:

e Preparation: Add an excess amount of 4-Amino-2,6-di-tert-butylphenol to a known volume
of the selected solvent (e.g., 10 mL) in a sealed, inert container (e.g., a glass vial with a
PTFE-lined cap).

» Equilibration: Place the container in a shaker or agitator within a temperature-controlled
environment (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to
ensure equilibrium is reached.
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Phase Separation: After equilibration, cease agitation and allow the suspension to settle.
Centrifuge the sample at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the
undissolved solid.

Sampling: Carefully withdraw an aliquot of the clear supernatant.

Dilution: Dilute the aliquot with a suitable solvent (typically the mobile phase used for
analysis) to a concentration within the calibrated range of the analytical method.

Quantification: Analyze the diluted sample using a validated analytical method, such as the
HPLC protocol described below, to determine the concentration of the dissolved compound.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Preparation

Add excess solid to known
volume of solvent

Equilibration
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(24-48 hours)
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known volume
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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